2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide
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Overview
Description
2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a complex organic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The alkylation of the nitroimidazole intermediate with an appropriate alkyl halide, such as 1-bromo-2-chloroethane, under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the alkylated nitroimidazole with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole moiety.
Oxidation: Oxidative reactions can further modify the imidazole ring, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole products with altered electronic properties.
Scientific Research Applications
2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand the mechanism of action of nitroimidazole derivatives.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves the reduction of the nitro groups to reactive intermediates that can interact with biological macromolecules. These intermediates can cause DNA damage, inhibit enzyme activity, and disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for its antiprotozoal and antibacterial activities.
PA-824: A nitroimidazole derivative with potent antitubercular activity.
Uniqueness
2-Nitro-N-(2-(4-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazoles.
Properties
CAS No. |
155065-07-9 |
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Molecular Formula |
C12H15N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
4-(2-nitroimidazol-1-yl)-N-[2-(4-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-11(2-1-5-17-7-4-14-12(17)19(23)24)13-3-6-16-8-10(15-9-16)18(21)22/h4,7-9H,1-3,5-6H2,(H,13,20) |
InChI Key |
PHZOEJDOLMYIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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